molecular formula C14H19N3OS B2820939 5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one CAS No. 213251-29-7

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No. B2820939
CAS RN: 213251-29-7
M. Wt: 277.39
InChI Key: BUMMNBRQKAOLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, also known as CCHMTP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms and is synthesized through a variety of methods. CCHMTP has a variety of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Saturated Heterocycles

Research demonstrates the preparation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring through reactions involving cyclic amino alcohols. These synthesized compounds, including 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones, showcase the versatility of heterocyclic chemistry in creating complex molecular architectures potentially useful for pharmaceutical applications (H. Kivelä et al., 2003).

Novel Multicomponent Syntheses

A novel multicomponent synthesis approach has been developed to create pyrrolo[3,4-b]pyridin-5-one, starting from simple and readily available inputs. This methodology allows for the efficient preparation of highly functionalized compounds, demonstrating the chemical flexibility of pyrrole derivatives in synthesizing complex molecules (P. Janvier et al., 2002).

Generation of Azomethine Ylides

The heating of α-amino acids with carbonyl compounds has been shown to generate nonstabilized azomethine ylides, leading to the production of various heterocyclic compounds, including pyrrolidines and oxazolidines. This research highlights the potential for generating diverse cyclic structures from simple starting materials (O. Tsuge et al., 1987).

Anionic Cyclization for N,O- and N,S-Enaminals

Anionic cyclization of alk-4-ynals with amino alcohols or amino thiols has been utilized to create bicyclic N,O- and N,S-enaminals. This research showcases a method for constructing complex bicyclic structures, opening pathways for further exploration of their biological activity (V. Gvozdev et al., 2014).

Pyrrolotriazepine Derivatives

The design and synthesis of pyrrolotriazepine derivatives have been explored, including experimental and computational studies to understand their formation mechanisms. Such research is crucial for developing new compounds with potential pharmaceutical applications (Nurettin Menges et al., 2013).

properties

IUPAC Name

1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-9-8-19-14(16-9)12-11(18)7-17(13(12)15)10-5-3-2-4-6-10/h8,10,15,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTUFMSWMQQKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

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